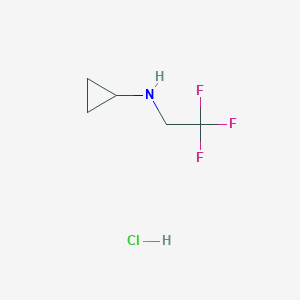

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIOISZOAAVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169952-82-2 | |

| Record name | N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Cyclopropanamine with 2,2,2-Trifluoroethyl Halides

- The most straightforward synthetic route involves the nucleophilic substitution reaction of cyclopropanamine with 2,2,2-trifluoroethyl chloride or bromide.

- The reaction is typically conducted under basic conditions using bases such as sodium hydroxide or sodium hydride.

- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.

- Elevated temperatures ensure complete conversion.

- The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Cyclopropanamine + 2,2,2-trifluoroethyl chloride (or bromide) → N-(2,2,2-trifluoroethyl)cyclopropanamine → hydrochloride salt formation

- This method is industrially scalable, with continuous flow processes being employed to optimize yield and efficiency.

- Purification is typically achieved by distillation or chromatography.

- The trifluoroethyl group enhances lipophilicity and biological membrane penetration of the compound.

Reference Data:

| Parameter | Details | |

|---|---|---|

| Base | NaOH or NaH | |

| Solvent | THF or DMF | |

| Temperature | Elevated (typically 50–100 °C) | |

| Reaction Time | Several hours | |

| Purification | Distillation or chromatography | |

| Yield | High, industrially optimized |

Corey-Chaykovsky Cyclopropanation Using Weinreb Amide Intermediates

- A more sophisticated synthetic route involves the formation of a Weinreb-type amide derived from 4,4,4-trifluorobut-2-enoic acid.

- The key step is a Corey-Chaykovsky cyclopropanation, which forms the cyclopropane ring with the trifluoromethyl substituent.

- Subsequent steps convert the intermediate to the corresponding cyclopropanamine.

- This method avoids the use of toxic reagents like sulfur tetrafluoride.

- The process is reliable, scalable, and reproducible, yielding multigram quantities of the target amine.

- Preparation of 4,4,4-trifluoro-N-methoxy-N-methylbut-2-enamide (Weinreb amide) via coupling of 4,4,4-trifluorobut-2-enoic acid with N,O-dimethylhydroxylamine.

- Corey-Chaykovsky cyclopropanation using tert-butyl potassium tert-butoxide and water in THF.

- Conversion to tert-butyl [2-(trifluoromethyl)cyclopropyl]carbamate intermediate.

- Final deprotection and conversion to cyclopropanamine hydrochloride.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Weinreb amide formation | EDC, DIPEA, CH2Cl2, 0°C to -15°C | 82 | Colorless oil, used without purification |

| Cyclopropanation | t-BuOK, H2O, THF, room temperature, 18 h | 70 | Colorless oil |

| Carbamate formation | Diphenyl phosphorazidate, t-BuOH, reflux 18 h | 72 | White solid, used directly |

Use of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide as a Starting Material

- This approach involves the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide intermediates.

- The intermediate is synthesized by coupling reactions involving protected amino acid derivatives and trifluoroethyl amines.

- Subsequent hydrogenolysis and acid treatment yield the desired trifluoroethylated amine hydrochloride.

- This method is often used in medicinal chemistry for the synthesis of lysine-specific demethylase-1 inhibitors and related compounds.

- Coupling of a compound of formula 2 with formula 3 using a coupling reagent and base.

- Hydrogenolysis with a catalyst to reduce the intermediate.

- Acid treatment to form the hydrochloride salt.

- Primarily used in pharmaceutical synthesis.

- Allows for incorporation of trifluoroethyl groups with high specificity.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| 1 | Direct alkylation with 2,2,2-trifluoroethyl halides | Cyclopropanamine, 2,2,2-trifluoroethyl chloride/bromide, NaOH/NaH, THF/DMF, elevated temp | High | Industrial | Simple, scalable, uses common reagents |

| 2 | Corey-Chaykovsky cyclopropanation via Weinreb amide | Weinreb amide from 4,4,4-trifluorobut-2-enoic acid, t-BuOK, THF, reflux | 70–82 | Multigram | Avoids toxic reagents, stereoselective |

| 3 | Coupling via 2-amino-N-(2,2,2-trifluoroethyl)acetamide | Coupling reagents, hydrogenolysis catalyst, acid treatment | Not specified | Lab scale | Used in pharma for specific derivatives |

| 4 | Acidification of 2,2,2-trifluoroethylamine | 2,2,2-trifluoroethylamine, HCl, ethanol, 25–50 °C | 96.3 | Lab scale | Produces trifluoroethylamine hydrochloride precursor |

Detailed Research Findings and Notes

- The Corey-Chaykovsky cyclopropanation method is notable for its safety and efficiency, avoiding hazardous reagents like sulfur tetrafluoride and enabling stereoselective synthesis of trifluoromethyl-substituted cyclopropylamines.

- Direct alkylation methods are widely used industrially due to their simplicity and scalability, with continuous flow reactors improving control and yield.

- The trifluoroethyl substituent significantly enhances the compound's physicochemical properties, including lipophilicity and membrane permeability, which is important for biological activity.

- The formation of the hydrochloride salt is essential for stability and handling, commonly achieved by acidification with hydrochloric acid in ethanol or other solvents.

- Advanced methods involving coupling and hydrogenolysis are used for pharmaceutical intermediates, demonstrating the compound's utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Molecular Formula : C₁₀H₁₁ClF₃N

Key Features :

- Substituted with a para-trifluoromethylphenyl group instead of a trifluoroethyl chain.

- Higher molecular weight (236.11 g/mol) due to the aromatic ring and additional chlorine atom.

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride

Molecular Formula : C₁₀H₁₂Cl₂FN

Key Features :

N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride

Molecular Formula : C₈H₁₅ClF₃N

Key Features :

- Replaces the cyclopropane ring with a cyclohexane ring, reducing ring strain and increasing hydrophobicity.

- Higher molar mass (217.66 g/mol) and larger CCS values (inferred) due to the bulkier cyclohexane group.

- The saturated six-membered ring may improve metabolic stability compared to the strained cyclopropane .

2-(N,N-Diisopropylamino)ethyl Chloride

Molecular Formula : C₈H₁₈ClN

Key Features :

- Contains a diisopropylamino group and a chloroethyl chain.

- Lacks fluorine atoms but shares an amine-ethyl structural motif.

- Used as a precursor in organophosphate synthesis, highlighting divergent applications compared to fluorinated analogs .

Structural and Functional Analysis

Table 1. Comparative Data for N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride and Analogs

Key Differences and Implications

- Cyclopropane vs.

- Trifluoroethyl vs. Aromatic Substituents : The trifluoroethyl group offers strong electron-withdrawing effects, whereas aromatic substituents (e.g., phenyl, benzyl) enable π-system interactions critical in drug design .

- Halogen Effects : Chlorine and fluorine in benzyl analogs enhance electrophilicity, contrasting with the target compound’s focus on fluorine-driven polarity .

Availability and Commercial Status

Biological Activity

N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound features a trifluoroethyl group that enhances its lipophilicity and stability. These properties facilitate its interaction with biological membranes and target proteins, which is crucial for its pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClF₃N |

| Molecular Weight | 201.59 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl moiety enhances the compound's ability to penetrate cellular membranes. Once inside the cell, it can modulate the activity of various proteins and enzymes, leading to diverse biological effects.

Key Biological Interactions

- Adenylate Cyclase Activity : In studies comparing this compound to dopamine analogs, it was found to have a weaker effect on adenylate cyclase stimulation in rat striatum compared to its non-fluorinated counterparts .

- Vascular Effects : The compound has been shown to produce relaxant effects in isolated rabbit renal and ear arteries without selectivity for dopamine receptors .

Antimalarial Research

Recent studies have explored the potential of this compound in antimalarial drug development. It has been evaluated for its inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for new antimalarials. Compounds with similar structures have shown promising results in terms of potency and selectivity against mammalian enzymes .

Neuropharmacology

The compound's interactions with neurotransmitter systems suggest potential applications in neuropharmacology. Its structural similarity to known dopaminergic agents positions it as a candidate for further exploration in treating neurological disorders.

Study 1: Antimalarial Efficacy

A study aimed at optimizing compounds targeting DHODH included this compound among others. The results indicated that while it displayed some inhibitory activity against P. falciparum, further modifications were necessary to enhance its metabolic stability and potency .

Study 2: Vascular Relaxation Effects

In another investigation focusing on vascular responses, the compound was tested for its ability to induce relaxation in isolated arterial tissues. While it demonstrated relaxant properties, the lack of selectivity for dopamine receptors suggests that its mechanism may involve multiple pathways .

Table 2: Comparison of Biological Activity

| Compound | Adenylate Cyclase Activity | Vascular Relaxation Effect | Antimalarial Activity |

|---|---|---|---|

| N-(2,2,2-Trifluoroethyl)cyclopropanamine | Weak | Present | Moderate |

| N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Strong | Present | Low |

| Dopamine | Strong | Strong | Not applicable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between cyclopropanamine derivatives and 2,2,2-trifluoroethyl halides. For example, reacting cyclopropanamine with 2,2,2-trifluoroethyl chloride in anhydrous THF under nitrogen, followed by HCl gas treatment to form the hydrochloride salt . Purification involves recrystallization from ethanol/ether mixtures, with HPLC (C18 column, acetonitrile/water mobile phase) used to confirm purity (>98%) and detect impurities like unreacted amines or halogenated byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify cyclopropane ring protons (δ 1.2–1.5 ppm) and trifluoroethyl groups (δ 3.8–4.2 ppm for –CH₂CF₃; δ -63 ppm for ¹⁹F NMR) .

- X-ray Crystallography : Determines spatial conformation, including cyclopropane ring planarity and hydrogen bonding between the amine and chloride ions (e.g., N–H···Cl distances of ~2.1 Å) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ at m/z 170.1 for the free base; [M-Cl]⁺ at m/z 134.1 for the hydrochloride) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ data suggests moderate toxicity via dermal absorption) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed facilities .

Advanced Research Questions

Q. How does the trifluoroethyl group influence receptor binding and metabolic stability in pharmacological studies?

- Methodological Answer : The –CF₃ group reduces amine basicity (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs), enhancing blood-brain barrier permeability . Docking studies (e.g., using AutoDock Vina) show that the electronegative trifluoroethyl moiety forms van der Waals interactions with hydrophobic receptor pockets (e.g., serotonin transporters), improving binding affinity by 2–3-fold compared to ethyl analogs . Metabolic stability assays (hepatic microsomes) indicate slower oxidation due to fluorine’s electron-withdrawing effects (t₁/₂ > 120 min vs. 45 min for non-fluorinated derivatives) .

Q. What strategies resolve data contradictions in conformational analysis between crystallography and NMR?

- Methodological Answer :

- Crystallography vs. Solution-State NMR : X-ray reveals a planar cyclopropane ring (dihedral angle <5°), while NMR in DMSO shows slight puckering (δ 1.4 ppm splitting) due to solvent interactions. Use variable-temperature NMR to assess flexibility (e.g., coalescence temperature for ring protons at 80°C) .

- DFT Calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental data to validate intramolecular H-bonding or steric strain .

Q. How can impurities from synthesis (e.g., alkylation byproducts) be identified and quantified?

- Methodological Answer :

- HPLC-MS : Use a C18 column (0.1% TFA in water/acetonitrile gradient) to separate impurities like N-(2-chloroethyl)cyclopropanamine (retention time 6.2 min vs. 8.5 min for the target compound) .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., trifluoroethyl chloride) to confirm peak assignments .

Q. What in vitro models are suitable for assessing cytotoxicity and metabolic pathways?

- Methodological Answer :

- Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-MS. Major pathways include N-dealkylation (yielding cyclopropanamine) and glucuronidation .

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., IC₅₀ >50 μM suggests low inhibition risk) .

Q. How do solid-state forms (polymorphs) affect stability and solubility?

- Methodological Answer :

- DSC/TGA : Identify polymorphs (e.g., Form I melts at 215°C with ΔH 120 J/g; Form II at 198°C with ΔH 95 J/g).

- Solubility Studies : Form I has 2.3 mg/mL in PBS (pH 7.4) vs. 4.1 mg/mL for Form II due to lattice energy differences. Stability testing (40°C/75% RH for 4 weeks) shows Form II converts to Form I under humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.